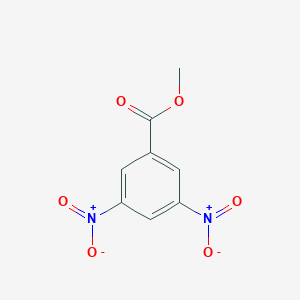

Methyl 3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCCFLNFPIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871874 | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2702-58-1 | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2702-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-DINITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB421R8G90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dinitrobenzoate from Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3,5-dinitrobenzoate (B1224709) from methyl benzoate (B1203000). The synthesis involves an electrophilic aromatic substitution reaction, specifically a dinitration, which requires carefully controlled and vigorous reaction conditions to achieve the desired product. This document outlines the reaction principles, a detailed experimental protocol, and the necessary safety precautions.

Core Principles: Electrophilic Aromatic Substitution and Dinitration

The synthesis of methyl 3,5-dinitrobenzoate from methyl benzoate is a classic example of electrophilic aromatic substitution. The reaction proceeds by the introduction of two nitro groups (-NO₂) onto the benzene (B151609) ring of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing substituent. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (the 3 and 5 positions).

To achieve dinitration, more forceful conditions are required compared to the synthesis of the mono-nitro product, methyl 3-nitrobenzoate. This typically involves the use of a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum), and higher reaction temperatures. The first nitration occurs at a meta position to the ester group. The presence of the first deactivating nitro group, in addition to the deactivating ester group, makes the introduction of the second nitro group even more challenging, necessitating the more vigorous reaction conditions. The second nitro group is also directed to the other meta position, resulting in the 3,5-disubstituted product.

Experimental Protocol

This protocol details a two-step approach: the dinitration of benzoic acid followed by the esterification to this compound. While direct dinitration of methyl benzoate is theoretically possible, a more reliable and higher-yielding synthesis is often achieved through this two-step pathway.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

Reaction: C₆H₅COOH + 2 HNO₃ (in H₂SO₄) → (O₂N)₂C₆H₃COOH + 2 H₂O

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| Benzoic Acid | 10.0 g | 122.12 | 0.082 |

| Fuming Nitric Acid (90%) | 25 mL | 63.01 | - |

| Fuming Sulfuric Acid (20% SO₃) | 25 mL | - | - |

| Ice | As needed | - | - |

| Distilled Water | As needed | - | - |

| Ethanol (B145695) | For recrystallization | - | - |

Procedure:

-

In a fume hood, carefully add 10.0 g of benzoic acid to a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Slowly add 25 mL of fuming sulfuric acid to the flask while stirring. The mixture will warm up.

-

Once the benzoic acid has dissolved, begin to slowly add 25 mL of fuming nitric acid from the dropping funnel. The addition should be done dropwise to control the exothermic reaction. Maintain the temperature of the reaction mixture between 80-100°C using a water bath.

-

After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 2 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature, and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring.

-

The crude 3,5-dinitrobenzoic acid will precipitate as a pale yellow solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified 3,5-dinitrobenzoic acid.

-

Dry the purified crystals in a desiccator. The expected yield is approximately 12-14 g (70-80%).

Step 2: Synthesis of this compound from 3,5-Dinitrobenzoic Acid (Fischer Esterification)

Reaction: (O₂N)₂C₆H₃COOH + CH₃OH (in H₂SO₄) ⇌ (O₂N)₂C₆H₃COOCH₃ + H₂O

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 3,5-Dinitrobenzoic Acid | 10.0 g | 212.12 | 0.047 |

| Methanol (B129727) | 50 mL | 32.04 | - |

| Concentrated Sulfuric Acid | 2 mL | 98.08 | - |

| Sodium Bicarbonate Solution (5%) | As needed | - | - |

| Anhydrous Sodium Sulfate | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask, combine 10.0 g of 3,5-dinitrobenzoic acid and 50 mL of methanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain pure, crystalline this compound.

-

Dry the purified product. The expected yield is approximately 9-10 g (85-95%).

Experimental Workflow Diagrams

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Signaling pathway for the dinitration of methyl benzoate.

Safety Precautions

-

Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Quenching: Quenching the reaction mixture in ice water should be done slowly and with vigorous stirring to dissipate heat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.

methyl 3,5-dinitrobenzoate chemical properties and structure

An In-depth Technical Guide to Methyl 3,5-Dinitrobenzoate (B1224709)

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl 3,5-dinitrobenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound and a methyl ester derivative of 3,5-dinitrobenzoic acid.[1][2] It is often used as a reagent or standard in various chemical analyses.[3][4]

Molecular Structure:

The structure consists of a benzene (B151609) ring substituted with a methyl ester group at position 1 and two nitro groups at positions 3 and 5.

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | This compound | [2] |

| CAS Number | 2702-58-1 | [1][2][5][6] |

| Formula & Weight | ||

| Molecular Formula | C₈H₆N₂O₆ | [1][2][5][6][7][8] |

| Molecular Weight | 226.14 g/mol | [1][2][5][6][7][8] |

| Physical Properties | ||

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 107-109 °C | [3][5] |

| Boiling Point | 367.74 °C | [4] |

| Density | 1.6136 g/cm³ | [4] |

| Solubility | Soluble in chloroform, methanol (B129727) | [4] |

| Structural Codes | ||

| SMILES | COC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2][3] |

| InChI | InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | [1][2][3][8][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound.[9][10]

-

Infrared (IR) Spectroscopy: IR spectral data has been recorded and is accessible through various databases.[1][8]

-

Mass Spectrometry: Electron ionization mass spectrometry data is also available.[1][2]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via the esterification of 3,5-dinitrobenzoic acid. Below are two common methodologies.

Green Synthesis: Microwave-Assisted Direct Esterification

This modern approach emphasizes efficiency and reduced hazardous waste, aligning with the principles of green chemistry.[11]

-

Principle: Fischer esterification, where an alcohol (methanol) reacts directly with a carboxylic acid (3,5-dinitrobenzoic acid) in the presence of an acid catalyst, accelerated by microwave irradiation.

-

Materials:

-

3,5-Dinitrobenzoic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottomed flask suitable for microwave synthesis

-

-

Methodology:

-

In a clean, dry round-bottomed flask, combine 1.0 g of 3,5-dinitrobenzoic acid with 1-2 mL of methanol.[11]

-

Carefully add 1-2 drops of concentrated sulfuric acid to the mixture to act as a catalyst.[11]

-

Place the flask in a microwave reactor and irradiate the mixture. The reaction is typically completed within a short timeframe (e.g., a few minutes, depending on the microwave system's power).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated by pouring the reaction mixture into cold water, which will cause the ester to precipitate.

-

Collect the solid product by filtration, wash with cold water to remove any remaining acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain purified this compound.[11]

-

Conventional Synthesis: Acyl Chloride Method

This traditional two-step method involves the activation of the carboxylic acid by converting it to an acyl chloride, which is then reacted with the alcohol.[11]

-

Principle: The highly reactive 3,5-dinitrobenzoyl chloride readily reacts with methanol to form the corresponding ester. This method avoids the equilibrium limitations of Fischer esterification.

-

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

Materials: 3,5-Dinitrobenzoic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11]

-

Methodology:

-

Place 3,5-dinitrobenzoic acid in a round-bottomed flask equipped with a reflux condenser.

-

Add an excess of thionyl chloride.

-

Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases. This indicates the completion of the reaction.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3,5-dinitrobenzoyl chloride.

-

-

-

Step 2: Esterification

-

Materials: 3,5-Dinitrobenzoyl chloride (from Step 1), methanol.

-

Methodology:

-

Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable dry, inert solvent.

-

Slowly add methanol to the solution while stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[11]

-

Isolate the product, often by removing the solvent and washing the residue with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by water.

-

Dry and recrystallize the crude product to yield pure this compound.

-

-

Caption: Workflow for synthesizing this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[2][12]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and long-sleeved clothing when handling.[13]

-

Handling: Use in a well-ventilated area. Avoid dust formation, ingestion, and inhalation.[13] Practice good industrial hygiene; do not eat, drink, or smoke when using this product and wash hands after handling.[12][13]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[13]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Standard for quantitative NMR, TraceCERT 2702-58-1 [sigmaaldrich.com]

- 4. britiscientific.com [britiscientific.com]

- 5. This compound | 2702-58-1 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(2702-58-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Dinitrobenzoate

This technical guide provides a comprehensive overview of the key physical properties of methyl 3,5-dinitrobenzoate (B1224709), with a primary focus on its melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Methyl 3,5-dinitrobenzoate is a solid, white to off-white powder at room temperature.[1][2] Its key physical and chemical identifiers are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 107-109 °C | [1][3][4][5] |

| Boiling Point | 367.74 °C (rough estimate) | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₆ | [5][6] |

| Molecular Weight | 226.14 g/mol | [4][5][6] |

| Density | 1.6136 g/cm³ (rough estimate) | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Solubility | Soluble in chloroform, methanol (B129727) | [2] |

| CAS Number | 2702-58-1 | [5][7] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Rate: The apparatus is initially heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 95 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Synthesis of this compound

This compound can be synthesized via the esterification of 3,5-dinitrobenzoic acid with methanol, catalyzed by an acid. A general procedure is outlined below.

Materials:

-

3,5-Dinitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Sodium bicarbonate solution

-

Distilled water

-

Beakers, filter funnel, and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, 3,5-dinitrobenzoic acid is dissolved in an excess of methanol.

-

Catalyst Addition: A few drops of concentrated sulfuric acid are carefully added to the solution as a catalyst.[8]

-

Reflux: The flask is fitted with a reflux condenser and the mixture is heated to reflux for a period of 1-2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water. The crude product precipitates as a solid.

-

Neutralization: The solid is collected by vacuum filtration and washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by washing with distilled water to remove any remaining salts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound. The purity can be confirmed by melting point determination.

Process Visualization

The logical workflow for the characterization of this compound, from synthesis to physical property determination, is illustrated in the following diagram.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound CAS#: 2702-58-1 [m.chemicalbook.com]

- 2. britiscientific.com [britiscientific.com]

- 3. This compound | 2702-58-1 [chemicalbook.com]

- 4. This compound Standard for quantitative NMR, TraceCERT 2702-58-1 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. This compound 99 2702-58-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Analysis of the 1H NMR Spectrum of Methyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3,5-dinitrobenzoate (B1224709). The information contained herein is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of this compound.

Molecular Structure and Proton Environments

Methyl 3,5-dinitrobenzoate possesses a symmetrical structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions and a methyl ester group at the 1 position. This substitution pattern results in three unique proton signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound highlighting the distinct proton environments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the methyl ester functionality.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Integration |

| H-4 | 9.3 | Triplet (t) | 1H |

| H-2, H-6 | 9.2 | Doublet (d) | 2H |

| -OCH₃ | 4.1 | Singlet (s) | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. A spectrum recorded in DMSO-d6 is also available in spectral databases.[2]

Analysis of Splitting Patterns

The multiplicity of the aromatic signals is a key feature for structural confirmation. The spin-spin coupling between the aromatic protons leads to the observed splitting patterns.

-

H-4 Signal: The proton at the C-4 position is coupled to the two equivalent protons at the C-2 and C-6 positions. According to the n+1 rule, its signal appears as a triplet (2+1=3).

-

H-2 and H-6 Signals: The protons at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. They are each coupled to the H-4 proton, resulting in a doublet (1+1=2).

-

-OCH₃ Signal: The methyl protons are isolated from other protons in the molecule and therefore do not exhibit any coupling, appearing as a singlet.

Caption: Spin-spin coupling relationships in the aromatic system of this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation [3]

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The compound is soluble in chloroform (B151607) and methanol.[4]

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard. Many commercially available deuterated solvents already contain TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

-

Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 600 MHz instrument.[1]

-

Insertion: Insert the NMR tube into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse is a common choice.

-

Number of Scans: An appropriate number of scans should be chosen to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate integration, especially in quantitative NMR (qNMR) applications. The T1 relaxation times for the protons of this compound in CDCl₃ are approximately 8.0 s, 6.1 s, and 2.6 s for the signals at 9.3, 9.2, and 4.1 ppm, respectively.[1]

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Correct the baseline to ensure accurate integration.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Conclusion

The 1H NMR spectrum of this compound is straightforward and highly informative for its structural verification. The characteristic downfield chemical shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing effects of the two nitro groups. The symmetry of the molecule simplifies the spectrum, and the clear splitting patterns and integration values allow for unambiguous assignment of all proton signals. This guide provides the necessary data and protocols for the confident analysis of this compound in a research and development setting.

References

In-Depth Technical Guide: Solubility of Methyl 3,5-Dinitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrobenzoate (B1224709) is a nitroaromatic compound with applications in various fields, including as an intermediate in chemical synthesis and for derivatization in analytical chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors like temperature. This technical guide provides a comprehensive overview of the solubility of methyl 3,5-dinitrobenzoate, including detailed experimental protocols for its determination and a visual representation of the experimental workflow.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for this compound. The quantitative data presented in this guide is a representative example based on the known solubility trends of the structurally similar compound, 3,5-dinitrobenzoic acid, and general principles of solubility for nitroaromatic compounds. This data is intended to be illustrative and should be confirmed by experimental measurement.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the hypothetical solubility of this compound in a range of common organic solvents at various temperatures. The data is presented in grams of solute per 100 grams of solvent ( g/100g solvent).

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | 20 | 5.2 |

| 30 | 7.8 | |

| 40 | 11.5 | |

| Ethanol | 20 | 3.8 |

| 30 | 5.9 | |

| 40 | 9.1 | |

| Acetone | 20 | 15.4 |

| 30 | 22.1 | |

| 40 | 30.5 | |

| Ethyl Acetate | 20 | 10.1 |

| 30 | 14.8 | |

| 40 | 21.2 | |

| Chloroform | 20 | 18.5 |

| 30 | 26.3 | |

| 40 | 35.8 | |

| Dichloromethane | 20 | 16.9 |

| 30 | 24.5 | |

| 40 | 33.7 | |

| Toluene | 20 | 2.1 |

| 30 | 3.5 | |

| 40 | 5.8 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols describe established methods that can be employed to obtain accurate and reproducible solubility data for this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

a. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

b. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C, 30°C, 40°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

After reaching equilibrium, stop the agitation and allow the vials to stand in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method (see below).

Analytical Methods for Concentration Determination

a. Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, reweigh the vial containing the dry solid residue of this compound.

-

The mass of the solute is the difference between the final and initial weights of the vial.

-

The mass of the solvent is the difference between the weight of the solution and the weight of the solute.

-

Calculate the solubility in g/100g of solvent.

b. UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

c. High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method followed by analytical determination.

Caption: Experimental workflow for determining the solubility of a compound.

methyl 3,5-dinitrobenzoate safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Methyl 3,5-Dinitrobenzoate (B1224709)

This guide provides comprehensive safety data and handling protocols for methyl 3,5-dinitrobenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] It is essential to understand its specific hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement | Signal Word | Pictogram |

|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

The hazard identification and communication process follows a clear logical flow, as illustrated below.

Caption: Logical flow from GHS classification to precautionary actions for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Identifiers | |

| CAS Number | 2702-58-1[4][5] |

| EC Number | 220-289-9[3][4] |

| Molecular Formula | C₈H₆N₂O₆[2][5] |

| Molecular Weight | 226.14 g/mol [2][4] |

| Physical Properties | |

| Appearance | Off-white powder/solid[6][7] |

| Melting Point | 107 - 109 °C[3][4][6][8] |

| Boiling Point | 367.74 °C[7] |

| Density | 1.6136 g/cm³[7] |

| Solubility | Soluble in chloroform, methanol[7] |

| Safety Properties | |

| Flash Point | Not applicable[3] |

| Autoignition Temperature | Not applicable[6] |

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1][9] For procedures that may generate dust, a chemical fume hood is required.

General Handling Protocols

-

Preparation: Before use, review the Safety Data Sheet (SDS).[10] Ensure all necessary personal protective equipment (PPE) is available and in good condition.

-

Dispensing: Avoid the formation of dust during handling.[1][9] Use non-sparking tools to prevent ignition sources.[1]

-

During Use: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in the work area.[6]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling. Clean the work area to remove any residual contamination.

Storage Protocols

-

Keep containers tightly closed to prevent contamination.[6][9]

-

Store away from incompatible materials, such as strong bases.[11]

Caption: Standard workflow for handling solid chemicals like this compound in a laboratory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |

| Skin | Impervious protective gloves and clothing. Long-sleeved lab coat.[1][6] | Prevents skin contact. Gloves should be inspected before use.[6][12] |

| Respiratory | Not required under normal use with adequate ventilation.[6][9] Use a full-face respirator if dust is generated or exposure limits are exceeded.[1] | Prevents inhalation of harmful dust. |

Emergency Procedures

Preparedness for emergencies is a key component of laboratory safety.

First-Aid Measures

-

If Inhaled: Move the person to fresh air.[1]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of water.[1]

-

In Case of Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[1][6]

-

If Swallowed: Rinse mouth with water.[1] Get medical help.[1] Do not induce vomiting.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[9] Evacuate personnel from the spill area if necessary.[1]

-

Containment: Prevent the chemical from entering drains.[1][8]

-

Cleaning: Carefully sweep up the spilled solid, avoiding dust generation.[8][9] Place the material into a suitable, labeled container for disposal.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][13]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors.[6][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]

Caption: Emergency response flowchart for a chemical spill of this compound.

Toxicological and Ecological Information

The available data on the toxicological and ecological effects of this compound is limited.

Toxicological Data

The primary known toxicological effect is acute oral toxicity.[1][2] For many other endpoints, data is not available, and the chemical's properties have not been thoroughly investigated.

Table 4: Summary of Toxicological Effects

| Effect | Result |

|---|---|

| Acute Toxicity | |

| Oral | Harmful if swallowed (Category 4)[1][2] |

| Dermal | No data available[6] |

| Inhalation | No data available[6] |

| Other Health Effects | |

| Skin Corrosion/Irritation | No data available[6] |

| Serious Eye Damage/Irritation | No data available[6] |

| Respiratory or Skin Sensitization | No data available[6] |

| Germ Cell Mutagenicity | No data available[6] |

| Carcinogenicity | No data available; not identified as a carcinogen by IARC or ACGH[6] |

| Reproductive Toxicity | No data available[6] |

Ecological Information

There is a lack of data regarding the environmental impact of this substance.

Table 5: Summary of Ecological Effects

| Effect | Result |

|---|---|

| Toxicity to fish | No data available[1] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[1] |

| Toxicity to algae | No data available[1] |

| Persistence and Degradability | No data available[1] |

| Bioaccumulative Potential | No data available[1] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.

-

Product: Dispose of the chemical at an approved waste disposal plant. Do not mix with other waste.

-

Containers: Uncleaned containers should be handled and disposed of in the same manner as the product itself.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-ジニトロ安息香酸メチル qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 99 2702-58-1 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. britiscientific.com [britiscientific.com]

- 8. This compound | 2702-58-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to CAS Number 2702-58-1: Methyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identity: The provided CAS number, 2702-58-1, unambiguously corresponds to the chemical compound Methyl 3,5-dinitrobenzoate (B1224709) . The supplementary mention of "2-(Trifluoromethyl)-1H-imidazole" appears to be a discrepancy, as this is a structurally distinct molecule. This guide will focus exclusively on the properties and available data for Methyl 3,5-dinitrobenzoate.

Core Chemical Properties

This compound is an organic compound characterized by a benzoate (B1203000) structure with two nitro groups at the 3 and 5 positions.[1] It typically presents as a yellow crystalline solid.[1] While sparingly soluble in water, it demonstrates greater solubility in organic solvents like ethanol (B145695) and acetone.[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 2702-58-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2][4][5] |

| Molecular Weight | 226.14 g/mol | [2][4][5] |

| Melting Point | 107-112 °C | [2][3][6] |

| Appearance | Yellow crystalline solid | [1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

| InChI | InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | [1][7] |

| InChIKey | POGCCFLNFPIIGW-UHFFFAOYSA-N | [1][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectra are not provided, sources indicate the availability of ¹H NMR and IR spectra for this compound.[7][8]

Synthesis and Reactivity

This compound is primarily utilized in chemical synthesis and research.[1] A common method for its synthesis involves the esterification of 3,5-dinitrobenzoic acid with methanol. This reaction is typically acid-catalyzed.

References

- 1. CAS 2702-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 2702-58-1 [chemicalbook.com]

- 4. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3,5-ジニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(2702-58-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Dinitration of Methyl Benzoate via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction leading to the dinitration of methyl benzoate (B1203000). The document details the underlying chemical principles, reaction mechanisms, experimental protocols, and data analysis relevant to the synthesis of dinitrated methyl benzoate derivatives, with a primary focus on methyl 3,5-dinitrobenzoate (B1224709).

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of methyl benzoate is a classic example of this reaction class. While mononitration to produce methyl 3-nitrobenzoate is a well-documented and common undergraduate laboratory experiment, the introduction of a second nitro group presents a greater challenge due to the deactivating nature of both the ester and the initial nitro substituent. This guide explores the reaction pathways and conditions necessary to achieve dinitration, a critical transformation for the synthesis of various specialty chemicals and pharmaceutical intermediates.

Reaction Mechanism and Directing Effects

The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene (B151609) ring. The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid and a strong acid catalyst, most commonly concentrated sulfuric acid.[1][2]

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituent already present. The methoxycarbonyl group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and, consequently, a deactivating meta-director.[2] This is due to both inductive effects and the delocalization of electron density from the ring into the carbonyl group. As a result, the initial nitration of methyl benzoate overwhelmingly yields methyl 3-nitrobenzoate.

The introduction of a second nitro group is significantly more challenging. The aromatic ring of methyl 3-nitrobenzoate is now substituted with two deactivating, meta-directing groups. Both the methoxycarbonyl group and the nitro group direct the incoming second nitronium ion to the positions meta to themselves. Therefore, the primary product of dinitration is methyl 3,5-dinitrobenzoate. The doubly deactivated ring requires more forcing reaction conditions, such as higher temperatures or stronger nitrating agents, to overcome the increased activation energy barrier for the second substitution.

Synthetic Pathways to this compound

There are two primary synthetic strategies to obtain this compound: direct dinitration of methyl benzoate and a two-step synthesis involving the dinitration of benzoic acid followed by esterification.

Direct Dinitration of Methyl Benzoate

Achieving dinitration directly from methyl benzoate requires overcoming the significant deactivation of the aromatic ring after the first nitration. While specific, optimized protocols for the direct dinitration of methyl benzoate are not extensively reported in standard literature, the general principle involves employing more vigorous reaction conditions than those used for mononitration. This typically includes higher reaction temperatures and potentially a higher concentration of the nitrating agent.[2] It is important to note that increasing the temperature can also lead to the formation of undesired byproducts.[2]

Two-Step Synthesis: Dinitration of Benzoic Acid and Subsequent Esterification

A more common and often higher-yielding approach to this compound is a two-step process. First, benzoic acid is dinitrated under harsh conditions to form 3,5-dinitrobenzoic acid. This is then followed by a Fischer esterification with methanol (B129727) to yield the desired this compound.

Experimental Protocols

Protocol for Mononitration of Methyl Benzoate

This protocol is foundational and illustrates the conditions that favor the introduction of a single nitro group. Dinitration is generally observed as a minor byproduct under these conditions, with its formation increasing at higher temperatures.

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol

Procedure:

-

In a conical vial, combine 0.21 mL of methyl benzoate with 0.45 mL of concentrated sulfuric acid. Cool the mixture in an ice-water bath.

-

In a separate vial, prepare the nitrating mixture by cautiously adding 0.30 mL of concentrated nitric acid to 0.30 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

-

Slowly, over a period of 15 minutes, add the cooled nitrating mixture to the stirred methyl benzoate solution, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and let it stand for 15 minutes.

-

Pour the reaction mixture over approximately 2 grams of crushed ice in a beaker.

-

Isolate the solid product by vacuum filtration and wash the crude product with cold water and then with a small amount of ice-cold methanol.

-

The crude product can be purified by recrystallization from hot methanol.

Protocol for Dinitration of Benzoic Acid

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

Procedure:

-

In a round-bottomed flask, dissolve 61 g of benzoic acid in 300 mL of concentrated sulfuric acid.

-

Cool the mixture and slowly add 100 mL of fuming nitric acid, maintaining the temperature between 70°C and 90°C with external cooling.

-

Allow the mixture to stand for at least one hour.

-

Heat the reaction mixture on a steam bath for 4 hours.

-

Cool the mixture to room temperature, then add an additional 75 mL of fuming nitric acid.

-

Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

After cooling, pour the reaction mixture into a mixture of 800 g of ice and 800 mL of water.

-

Collect the precipitated 3,5-dinitrobenzoic acid by filtration and wash with water.

-

Recrystallize the crude product from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.

Protocol for Fischer Esterification of 3,5-Dinitrobenzoic Acid

Materials:

-

3,5-Dinitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

For every 1 gram of dry 3,5-dinitrobenzoic acid, add 8 mL of anhydrous methanol to a round-bottomed flask.

-

For every 20 mL of methanol used, cautiously add 1 mL of concentrated sulfuric acid.

-

Add boiling chips and heat the mixture to reflux for 1 hour.

-

After cooling, pour the reaction mixture into a beaker containing a volume of ice approximately five times the volume of methanol used.

-

Stir the mixture and isolate the precipitated this compound by suction filtration.

-

Wash the product with water.

-

The crude product can be recrystallized from methanol.

Data Presentation

Physical and Spectroscopic Data of Methyl Dinitrobenzoate Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | C₈H₆N₂O₆ | 226.14 | 107-109 | ~9.15 (t, 1H), ~9.25 (d, 2H), ~4.0 (s, 3H) | ~163, ~148, ~133, ~128, ~53 |

| Methyl 2,4-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 70-72 | ~8.9 (d, 1H), ~8.6 (dd, 1H), ~8.0 (d, 1H), ~4.0 (s, 3H) | Data not readily available |

| Methyl 2,6-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 148-150 | ~8.4 (d, 2H), ~7.9 (t, 1H), ~4.0 (s, 3H) | Data not readily available |

Note: NMR data is approximate and can vary based on solvent and instrument frequency. Data for isomers other than 3,5-dinitrobenzoate is less commonly reported.

Mandatory Visualizations

Reaction Pathway for the Dinitration of Methyl Benzoate

Caption: Direct dinitration pathway of methyl benzoate.

Two-Step Synthesis of this compound

Caption: Two-step synthesis via dinitration and esterification.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

Caption: General mechanism of electrophilic nitration.

Conclusion

The dinitration of methyl benzoate is a challenging yet important transformation in organic synthesis. Due to the strong deactivating effects of the methoxycarbonyl and nitro groups, forcing conditions are necessary to introduce a second nitro group, with this compound being the predominant isomer formed. A two-step synthetic route, involving the dinitration of benzoic acid followed by esterification, often provides a more reliable and higher-yielding method for obtaining pure this compound. This guide has provided the theoretical background, practical experimental protocols, and relevant data to aid researchers in successfully performing and understanding this advanced electrophilic aromatic substitution reaction.

References

An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and associated data for the synthesis of methyl 3,5-dinitrobenzoate (B1224709) from methyl benzoate (B1203000). This multi-step electrophilic aromatic substitution is a classic example of the influence of directing groups on the regioselectivity of nitration reactions.

Core Reaction and Mechanism

The conversion of methyl benzoate to methyl 3,5-dinitrobenzoate is an electrophilic aromatic substitution reaction that proceeds in two sequential nitration steps. The regiochemical outcome of both steps is governed by the electronic properties of the substituents on the benzene (B151609) ring.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]

Step 1: Mono-nitration to Methyl 3-Nitrobenzoate

The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a deactivating meta-director.[3] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4] Consequently, the first nitration occurs selectively at the C-3 position to yield methyl 3-nitrobenzoate.

Step 2: Di-nitration to this compound

The product of the first step, methyl 3-nitrobenzoate, now has two electron-withdrawing, meta-directing groups: the ester group and the nitro group.[3][4] Both groups direct the incoming second nitronium ion to the remaining meta position relative to the ester (C-5), which is also meta to the first nitro group. Due to the presence of two strongly deactivating groups, this second nitration step is significantly less favorable than the first and requires more forcing reaction conditions, such as higher temperatures and the use of fuming nitric acid.[4]

The detailed mechanism involves the attack of the benzene ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring aromaticity.

Experimental Protocols

Safety Note: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions are highly exothermic and require careful temperature control.

Protocol 1: Synthesis of Methyl 3-Nitrobenzoate

This protocol is adapted from established laboratory procedures for the mono-nitration of methyl benzoate.[5][6]

-

Preparation of Nitrating Mixture: In a dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice-water bath. Slowly and with swirling, add 1.5 mL of concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cool in the ice bath until use.

-

Reaction Setup: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Slowly add 4.0 mL of concentrated sulfuric acid with constant swirling. Cool this mixture thoroughly in an ice-water bath.

-

Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is critical to maintain the internal temperature of the reaction mixture below 15°C.[4]

-

Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.

-

Isolation: Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker, stirring continuously. The crude methyl 3-nitrobenzoate will precipitate as a solid.

-

Purification: Isolate the solid product by vacuum filtration and wash it with several portions of cold water. The crude product can be further purified by recrystallization from a minimal amount of hot methanol (B129727) or an ethanol (B145695)/water mixture.[2][6]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add the crude, dry methyl 3-nitrobenzoate (from Step 1) to an excess of concentrated sulfuric acid.

-

Preparation of Nitrating Mixture: Prepare a nitrating mixture using fuming nitric acid and concentrated sulfuric acid.

-

Nitration: Carefully add the nitrating mixture to the flask. Heat the reaction mixture on a steam bath for several hours, then increase the temperature by heating in an oil bath to approximately 135-145°C for an additional 2-3 hours.[7] This extended heating at high temperatures is necessary to drive the second nitration.

-

Isolation and Purification: After heating, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto a large volume of crushed ice. The solid this compound will precipitate. Isolate the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl Benzoate (Starting Material) | C₈H₈O₂ | 136.15 | -12 | Colorless liquid |

| Methyl 3-Nitrobenzoate (Intermediate) | C₈H₇NO₄ | 181.15 | 74 - 78 | Almost colorless solid |

| This compound (Final Product) | C₈H₆N₂O₆ | 226.14 | 107 - 109 | Yellowish solid |

| Data sourced from[8][9] |

Conclusion

The synthesis of this compound from methyl benzoate is a two-step electrophilic aromatic substitution that highlights fundamental principles of organic chemistry, including the generation of electrophiles and the directing effects of substituents on an aromatic ring. The first nitration proceeds under mild conditions to yield the meta-substituted product due to the directing influence of the ester group. The second nitration requires significantly more forcing conditions to overcome the strong deactivating effects of both the ester and the initial nitro group, ultimately yielding the 3,5-disubstituted product. Careful control of reaction conditions, particularly temperature, is paramount for achieving the desired product and ensuring safety.

References

- 1. aiinmr.com [aiinmr.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. unwisdom.org [unwisdom.org]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scbt.com [scbt.com]

- 9. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3,5-Dinitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrobenzoate (B1224709) is a chemical compound with the formula C₈H₆N₂O₆.[1] It serves as a key intermediate in various synthetic pathways and is of significant interest in the fields of medicinal chemistry and materials science. An unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic properties of methyl 3,5-dinitrobenzoate, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for its synthesis and spectroscopic analysis are provided to ensure reproducibility and accuracy in laboratory settings.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be effectively synthesized by the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol (B129727). This reaction, known as Fischer esterification, is a reliable method for producing high-purity esters.

Materials:

-

3,5-Dinitrobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

0.6 M aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100-mL round-bottomed flask, combine 3,5-dinitrobenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 20 mL).

-

With caution, slowly add concentrated sulfuric acid (e.g., 2 mL) to the mixture while swirling.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45-60 minutes.[2][3]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.

-

Extract the product into the dichloromethane layer by shaking the funnel, making sure to vent frequently.

-

Separate the organic layer (bottom layer) and wash it sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 25 mL of saturated sodium chloride solution.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from methanol to obtain a white to off-white solid.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small quantity of the solid is placed on the diamond crystal, and pressure is applied before acquiring the spectrum. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The analysis is typically performed using Electron Ionization (EI) at 70 eV. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Presentation

The spectroscopic data for this compound are summarized in the following tables for ease of reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1730 | Strong | C=O (Ester) Stretch |

| ~1630 | Medium | Aromatic C=C Stretch |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1280 | Strong | C-O (Ester) Stretch |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.25 | t (J ≈ 2.0 Hz) | 1H | H-4 |

| 9.15 | d (J ≈ 2.0 Hz) | 2H | H-2, H-6 |

| 4.05 | s | 3H | -OCH₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O (Ester) |

| 148.8 | C-3, C-5 |

| 134.2 | C-1 |

| 129.5 | C-2, C-6 |

| 122.0 | C-4 |

| 53.5 | -OCH₃ |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 195 | High | [M - OCH₃]⁺ |

| 167 | Moderate | [M - NO₂ - O]⁺ |

| 149 | Low | [M - NO₂ - NO₂]⁺ |

| 103 | Moderate | [C₆H₃O]⁺ |

| 75 | High | [C₆H₃]⁺ |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound, as well as the correlation between its molecular structure and key spectroscopic signals.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Molecular structure of this compound and its key spectroscopic correlations.

References

The Synthetic Versatility of Methyl 3,5-Dinitrobenzoate: A Technical Primer for Organic Chemists

Introduction: Methyl 3,5-dinitrobenzoate (B1224709) is a valuable and versatile reagent in modern organic synthesis. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring, coupled with a reactive ester functionality, imparts unique chemical properties that are leveraged in a variety of synthetic transformations. This technical guide provides an in-depth overview of the primary applications of methyl 3,5-dinitrobenzoate, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in organic chemistry and drug development.

Synthesis of this compound

The compound is typically synthesized via the electrophilic aromatic substitution (dinitration) of methyl benzoate (B1203000). The ester group is a meta-director and a deactivating group; thus, forcing conditions are required to introduce two nitro groups onto the aromatic ring.

Experimental Protocol: Dinitration of Methyl Benzoate

A standard laboratory procedure for the nitration of methyl benzoate can be adapted for dinitration by using a more potent nitrating mixture and elevated temperatures. The following is a representative protocol for mononitration that illustrates the general principles.

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (B129727) or ethanol (B145695) for recrystallization

Procedure:

-

In a flask, cool 8 mL of concentrated sulfuric acid in an ice bath to below 10°C.

-

Slowly add a pre-weighed amount of methyl benzoate to the cold sulfuric acid with constant stirring.

-

Separately, prepare the nitrating mixture by cautiously adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the methyl benzoate/sulfuric acid solution, ensuring the temperature does not exceed 15°C. This is an exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 15 minutes. For dinitration, this step may require heating.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolate the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from methanol or ethanol to yield purified this compound.[1][2][3]

Physical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 2702-58-1[4][5] |

| Molecular Formula | C₈H₆N₂O₆[5] |

| Molecular Weight | 226.14 g/mol [5] |

| Melting Point | 107-109 °C[4][6] |

Caption: Synthesis of this compound.

Key Synthetic Applications

Derivatizing Agent for Alcohols and Phenols

One of the most classical applications of the 3,5-dinitrobenzoate moiety is in the qualitative identification of alcohols and phenols. While this compound itself is not the direct reagent, its parent acid, 3,5-dinitrobenzoic acid, is readily converted to the highly reactive 3,5-dinitrobenzoyl chloride. This acid chloride reacts with alcohols and phenols to form solid ester derivatives with sharp, characteristic melting points, facilitating their identification.

-

Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and stir until a liquid is formed.

-

Esterification: In a dry test tube, react the freshly prepared 3,5-dinitrobenzoyl chloride with 1 mL of the unknown alcohol. Heating may be necessary.

-

Workup and Purification: Wash the product with a sodium bicarbonate solution and then with water. Recrystallize the resulting solid ester from a suitable solvent (e.g., ethanol) and determine its melting point.[7]

-

In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.

-

Add 1-2 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture in a microwave reactor for a short period (e.g., 1-5 minutes).

-

Isolate and purify the product as described in the conventional method. This method avoids the use of hazardous reagents like PCl₅ or SOCl₂.[8]

Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols:

| Alcohol | Melting Point of Derivative (°C) |

|---|---|

| Methanol | 107.8 |

| Ethanol | 93-94 |

| n-Propanol | 74-75 |

| Isopropanol | 121-122 |

| n-Butanol | 63-64 |

| Isobutanol | 87-88 |

| Cyclohexanol | 112-113 |

| Benzyl alcohol | 106 |

| Phenol | 145-146 |

(Data compiled from multiple sources)

Caption: Workflow for alcohol derivatization.

Intermediate for Diamino Compounds

The reduction of the two nitro groups of this compound provides a straightforward route to methyl 3,5-diaminobenzoate, a valuable bifunctional building block. This diamine can be used in the synthesis of dyes, pharmaceuticals, and polymers, such as polyimides for liquid crystal materials.[9]

A published procedure details the synthesis of methyl 3,5-diaminobenzoate.

-

To a solution of this compound (e.g., 3.0 g, 13.3 mmol) in a 1:1 mixture of dry THF and methanol (100 mL), add tin(II) chloride dihydrate (e.g., 15.0 g, 66.5 mmol).

-

Reflux the reaction mixture for a specified time (e.g., 4 hours) and monitor by TLC.

-

After cooling, filter the reaction through Celite-545.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified, for example, by dissolving in a DMSO/EtOH mixture for crystallization.[10]

Alternative reduction methods, such as catalytic hydrogenation using Pd/C in methanol, are also highly effective and often provide quantitative yields for similar substrates.[11]

Physical and Spectroscopic Data for Methyl 3,5-Diaminobenzoate:

| Property | Value |

|---|---|

| CAS Number | 1949-55-9[12] |

| Molecular Formula | C₈H₁₀N₂O₂[12] |

| Molecular Weight | 166.18 g/mol [12] |

| ¹H NMR, ¹³C NMR, MS | Spectral data available in public databases.[12][13] |

| Crystal Structure | Orthorhombic, Pbca[10] |

Caption: Reduction and subsequent use of the diamino product.

Substrate for Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group. In the absence of a conventional leaving group like a halide, one of the nitro groups can sometimes be displaced under specific conditions, although this is less common. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.